molecular formula C24H20FN3O4 B2953550 N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethoxybenzamide CAS No. 899980-35-9

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethoxybenzamide

Cat. No.: B2953550
CAS No.: 899980-35-9
M. Wt: 433.439
InChI Key: PWXUYOQRKPASDL-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethoxybenzamide is a complex organic compound notable for its potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, incorporating both fluorine and methoxy groups, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the quinazolinone core. A common method involves the condensation of 2-aminobenzoic acid with an appropriate aldehyde, followed by cyclization. The addition of fluorinated phenyl and dimethoxybenzamide groups is achieved through nucleophilic aromatic substitution reactions, often using reagents like fluorobenzenes and methoxyanilines under specific conditions like controlled temperature and pH.

Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up using continuous flow reactors, ensuring precise control over reaction parameters and improving yield and purity. Optimized reaction conditions, including the use of catalysts and solvent systems, are employed to enhance efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, often leading to the formation of quinazolinone derivatives with varied oxidation states.

  • Reduction: Reduction reactions typically affect the carbonyl and fluoro groups, potentially yielding aminated or hydrogenated products.

  • Substitution: The presence of fluorine and methoxy groups facilitates electrophilic and nucleophilic substitution reactions, often resulting in modified aromatic compounds.

Common Reagents and Conditions:
  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution Conditions: Catalysts like palladium on carbon, elevated temperatures, and specific solvents like dichloromethane or toluene.

Major Products: The primary products from these reactions are often derivatives of the parent compound, including fluorinated quinazolinones, methoxylated aromatics, and their respective oxidation or reduction products.

Scientific Research Applications

  • Chemistry: Used as a precursor in the synthesis of complex organic molecules.

  • Biology: Explored for its role in modulating biochemical pathways, particularly in enzyme inhibition studies.

  • Medicine: Investigated for its therapeutic potential, particularly in targeting specific molecular pathways involved in diseases such as cancer.

  • Industry: Utilized in the development of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The compound's mechanism of action primarily involves interaction with specific molecular targets such as enzymes or receptors. The fluorine and methoxy groups enhance binding affinity and selectivity, modulating the activity of biological pathways. Key pathways include those involved in cell signaling, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Unique Features: Compared to other compounds with similar structural motifs, N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethoxybenzamide stands out due to its combined fluorine and methoxy functionalities, which confer unique physicochemical properties.

Similar Compounds:
  • N-(2-fluorophenyl)benzamide: Lacks the quinazolinone and methoxy groups.

  • 2,4-Dimethoxybenzoic acid derivatives: Similar methoxy pattern but different core structures.

  • Quinazolinone derivatives: Share the quinazolinone core but vary in other substituents.

Properties

IUPAC Name

N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O4/c1-14-26-20-7-5-4-6-17(20)24(30)28(14)15-8-11-19(25)21(12-15)27-23(29)18-10-9-16(31-2)13-22(18)32-3/h4-13H,1-3H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXUYOQRKPASDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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